![molecular formula C18H16N6O2 B2490386 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 892745-95-8](/img/structure/B2490386.png)
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine
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Description
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H16N6O2 and its molecular weight is 348.366. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Synthesis and Antimicrobial Activities : The compound and its derivatives have been studied for antimicrobial properties. For instance, a study synthesized various triazole derivatives and assessed their antimicrobial activities, with some demonstrating good or moderate activities against test microorganisms (Bektaş et al., 2007).
Antibacterial Activity : Another research focused on synthesizing heterocycle amines and evaluating their antibacterial activities. Most of the synthesized compounds showed good antibacterial activity, suggesting potential applications in developing antibacterial drugs (Hu et al., 2005).
Anticancer Evaluation
Anticancer Activity : A study synthesized 1,2,4-oxadiazol derivatives and evaluated their anticancer activity against various human cancer cell lines, including breast, lung, and prostate cancer cells. All compounds demonstrated good to moderate activity (Yakantham et al., 2019).
Anti-Cancer Metal Ion Complexes : Research into metal ion complexes derived from triazole compounds indicated potential anti-cancer activity. Gold (III) and Nickel (II) complexes were synthesized and showed cytotoxic effects on a breast cancer cell line (Ghani & Alabdali, 2022).
Nematocidal Activity
- Nematocidal Activity of Derivatives : Novel 1,2,4-oxadiazole derivatives containing a thiadiazole amide group were synthesized, showing promising nematocidal activity against Bursaphelenchus xylophilus, a species of plant-parasitic roundworm (Liu et al., 2022).
Antileishmanial Activity
- Antileishmanial Activity Study : Theoretical studies and tests against Leishmania infantum promastigotes showed that 4-amino-1,2,4-triazole derivatives possess remarkable antileishmanial activity (Süleymanoğlu et al., 2017).
Corrosion Inhibition
- Corrosion Inhibition Performance : Benzimidazole derivatives, including triazole compounds, were synthesized and investigated as inhibitors for mild steel corrosion in acidic solutions. They demonstrated significant inhibition efficiency (Yadav et al., 2013).
Anticonvulsive Activity
- Anticonvulsive Activity : Bisubstituted 1,3,4-oxadiazoles and 1H-1,2,4-triazoles were synthesized and tested for anticonvulsive activity. One of the synthesized compounds showed significant anticonvulsant potency (Tsitsa et al., 1989).
Lipase and α-glucosidase Inhibition
- Lipase and α-glucosidase Inhibition : Compounds derived from 1,2,4-triazol-4-yl acetohydrazide were synthesized and screened for their lipase and α-glucosidase inhibition. Some of these compounds showed promising anti-lipase and anti-α-glucosidase activity (Bekircan et al., 2015).
properties
IUPAC Name |
5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methylphenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-11-5-3-4-6-14(11)24-16(19)15(21-23-24)18-20-17(22-26-18)12-7-9-13(25-2)10-8-12/h3-10H,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVTUUJFLUIRIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine |
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